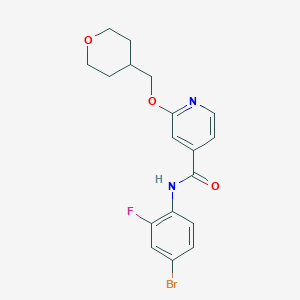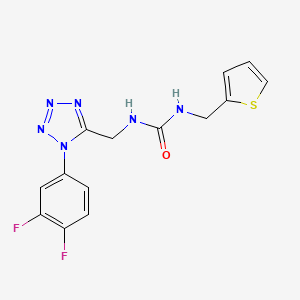![molecular formula C17H15F2NO2 B2861917 2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide CAS No. 2097898-76-3](/img/structure/B2861917.png)
2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the addition of a polar functional group on a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative yielded several compounds with lower lipophilicity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, in a related compound, the dihydro-benzofuran ring adopts an envelope conformation .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Studies
Research into similar bioactive benzothiazolinone acetamide analogs has revealed their potential applications in spectroscopic and quantum mechanical studies. These compounds have shown good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating their relevance in photochemical and thermochemical modeling. Their non-linear optical (NLO) activity and natural bond orbital analysis provide insights into intramolecular interactions, highlighting their utility in scientific research focused on photovoltaic efficiency and ligand-protein interactions (Mary et al., 2020).
Anticonvulsant Potential
A series of benzofuran-acetamide derivatives have been synthesized and assessed for their anticonvulsant activity. These compounds were evaluated against the maximal electroshock-induced seizures model in mice, revealing their ability to prevent seizure spread at low doses. The study suggests these derivatives could serve as potential anticonvulsant agents, offering a scientific basis for further research into their therapeutic applications (Shakya et al., 2016).
Corrosion Inhibition
New long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have been investigated for their corrosion inhibition properties. These compounds were tested with steel coupons in acidic and mineral oil media, showcasing promising inhibition efficiencies. This research provides valuable insights into the applications of similar acetamide derivatives in corrosion prevention, highlighting their significance in material science and engineering (Yıldırım & Cetin, 2008).
Photochromism Studies
Research on diarylethene derivatives with benzofuran groups, such as bis(2-methyl-1-benzofuran-3-yl)perfluorocyclopentene, has explored their photochromic reactivity. These studies are crucial for understanding the light-induced changes in material properties, with applications in developing smart materials and optical storage devices (Yamaguchi & Irie, 2005).
Polymer Science and Coatings
The synthesis of 2-(9-oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide showcases its application in creating PMMA hybrid networks in air atmosphere. This research highlights the role of novel acetamide derivatives in polymer science, particularly in improving the thermal stability and mechanical properties of polymer/filler networks (Batibay et al., 2020).
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c18-13-6-5-11(15(19)8-13)7-17(21)20-9-12-10-22-16-4-2-1-3-14(12)16/h1-6,8,12H,7,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKBPLCTYVLPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide](/img/structure/B2861835.png)

![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)

![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)

![(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide](/img/structure/B2861846.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861847.png)
![4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B2861850.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2861853.png)
![Cyclopropyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861855.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2861856.png)
![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2861857.png)